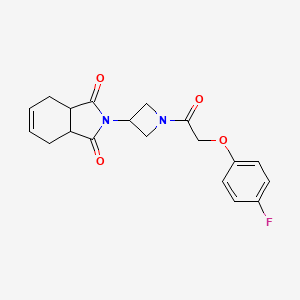

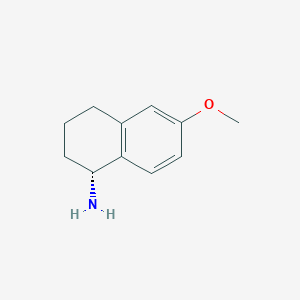

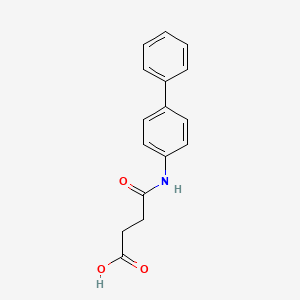

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of compounds that exhibit a range of biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related structures and their synthesis, biological activities, and potential as therapeutic agents.

Synthesis Analysis

The synthesis of related compounds involves the formation of N-carbamoyl derivatives and piperidine carboxamide moieties. For instance, the synthesis of N-carbamoyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxamide derivatives is described, which involves various substitutions and is confirmed by spectral and elemental analyses . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives is characterized by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds includes a piperidine ring and a carboxamide group, which are common features in the compound of interest. The molecular docking study of N-carbamoyl derivatives against fibroblast growth factor 1 (FGF1) suggests that these compounds have a good affinity toward their active pocket, indicating a well-defined molecular interaction . This implies that the compound may also exhibit specific interactions with biological targets due to its structural features.

Chemical Reactions Analysis

The chemical reactivity of related compounds includes their ability to act as Lewis basic catalysts in the hydrosilylation of N-aryl imines, with the arene sulfonyl group on N4 being critical for high enantioselectivity . Additionally, the anti-angiogenic and DNA cleavage activities of novel piperidine carboxamide derivatives suggest that these compounds can interact with biological macromolecules and influence physiological processes .

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of related compounds can be inferred. For example, the high isolated yields and enantioselectivities of the synthesized catalysts indicate that these compounds are stable under the reaction conditions and have specific chemical affinities . The antianaphylactic activity of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines suggests that these compounds have significant biological stability and efficacy .

Applications De Recherche Scientifique

Alternative Products in Chemical Synthesis

N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide have been obtained as alternative products in a one-pot cyclocondensation involving similar compounds, highlighting the compound's potential in diverse chemical synthesis processes (Krauze et al., 2007).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives of similar compounds were synthesized and demonstrated significant anti-angiogenic and DNA cleavage activities, indicating potential applications in cancer research and therapy (Kambappa et al., 2017).

Role in Inhibiting Soluble Epoxide Hydrolase

Compounds with similar structures have been identified as inhibitors of soluble epoxide hydrolase, an enzyme implicated in various physiological processes, suggesting potential therapeutic applications (Thalji et al., 2013).

Synthesis of CGRP Receptor Inhibitor

Research on the synthesis of a calcitonin gene-related peptide (CGRP) receptor antagonist, using structurally related compounds, has implications in developing treatments for conditions like migraine (Cann et al., 2012).

Glycine Transporter 1 Inhibitor

Similar compounds have been identified as glycine transporter 1 (GlyT1) inhibitors, suggesting potential applications in neurological disorders (Yamamoto et al., 2016).

Antimicrobial and Antifungal Agents

Novel derivatives of 6-oxo-pyridine-3-carboxamide, a compound similar in structure, showed significant antibacterial and antifungal activities, indicating potential in developing new antimicrobial agents (El-Sehrawi et al., 2015).

Crystal Structure Analysis

The compound's structure has been analyzed using X-ray crystallography and Hirshfeld surface analysis, contributing to a better understanding of its chemical properties (Naghiyev et al., 2020).

Inhibitor of HIV-1 Replication

Piperidine-4-carboxamide CCR5 antagonists, structurally similar to the compound , have shown inhibition of HIV-1 replication, highlighting potential applications in HIV/AIDS treatment (Imamura et al., 2006).

Propriétés

IUPAC Name |

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxopyridazin-3-yl)piperidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O3/c1-22-16(24)9-8-15(21-22)23-10-4-5-12(11-23)18(26)20-14-7-3-2-6-13(14)17(19)25/h2-3,6-9,12H,4-5,10-11H2,1H3,(H2,19,25)(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYKOBHIWRFSZNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)-1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

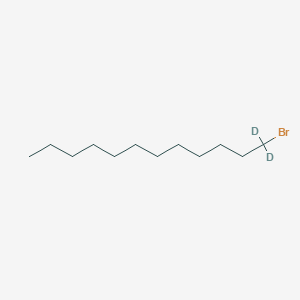

![(2Z,3Z)-bis[(4-chlorophenyl)methylidene]butanedioic acid](/img/structure/B3007052.png)

![ethyl [5-(3-aminophenyl)-2H-tetrazol-2-yl]acetate](/img/structure/B3007053.png)

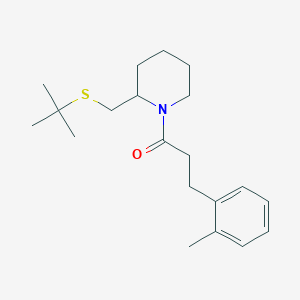

![N-(3,4-dimethoxyphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3007060.png)

![[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B3007069.png)

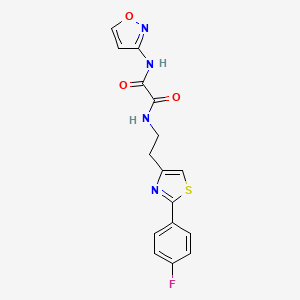

![(E)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B3007073.png)